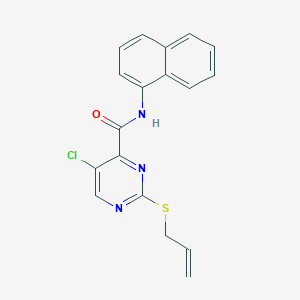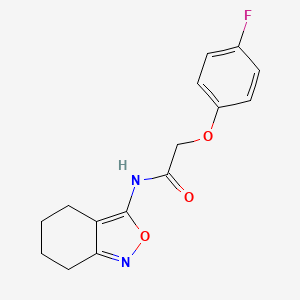![molecular formula C19H25ClN4O2 B11384158 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea](/img/structure/B11384158.png)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea is a chemical compound with the following structure:
C17H19ClN2O
It belongs to the class of urea derivatives and contains a 1,2,4-oxadiazole ring. The compound’s systematic name is Norchlorcyclizine .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the coupling of an arylboronic acid or boronate ester with a suitable electrophile using Suzuki–Miyaura cross-coupling. Boron reagents play a crucial role in this process .
Reaction Conditions::Boron Reagents: Various boron reagents have been developed for Suzuki–Miyaura coupling. These include arylboronic acids, boronate esters, and other organoboron compounds.
Catalyst: Palladium-based catalysts are commonly used.
Solvent: Common solvents include DMF, DMSO, or toluene.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Chemical Reactions Analysis
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-cyclohexyl-3-propylurea can undergo various reactions:
Cross-Coupling: As mentioned earlier, it participates in Suzuki–Miyaura cross-coupling reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Substitution: It can undergo nucleophilic substitution reactions.
Common reagents include arylboronic acids, halogens, and other electrophiles. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: It might exhibit pharmacological properties due to its structural features.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: It could be used in material synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Properties
Molecular Formula |
C19H25ClN4O2 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-cyclohexyl-3-propylurea |
InChI |
InChI=1S/C19H25ClN4O2/c1-2-12-21-19(25)24(16-6-4-3-5-7-16)13-17-22-18(23-26-17)14-8-10-15(20)11-9-14/h8-11,16H,2-7,12-13H2,1H3,(H,21,25) |
InChI Key |
IVVMOXDYPXHMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11384078.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384085.png)
![N-(2-Phenylethyl)-2-{2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide](/img/structure/B11384086.png)
![4-(3-butoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384104.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384109.png)

![2,3,5,9-tetramethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384129.png)
![Diethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11384133.png)

![5-amino-4-(benzo[d]thiazol-2-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)-1H-pyrrol-3(2H)-one](/img/structure/B11384153.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11384160.png)
![6-ethyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11384166.png)
![Butyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate](/img/structure/B11384169.png)
![5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11384174.png)
